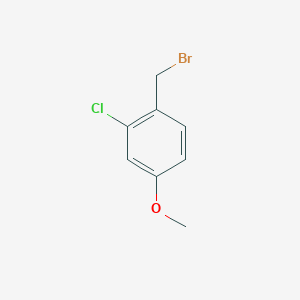

1-(Bromomethyl)-2-chloro-4-methoxybenzene

Description

Significance of Benzyl (B1604629) Halides as Synthetic Intermediates in Complex Molecule Construction

Benzyl halides are highly valued as versatile synthetic intermediates due to the reactivity of the benzylic carbon-halogen bond. libretexts.org This bond is susceptible to cleavage, facilitating a variety of transformations. They are classic substrates for nucleophilic substitution reactions, proceeding through either SN1 or SN2 mechanisms depending on the structure of the halide, the nucleophile, and the reaction conditions. stackexchange.com The stability of the intermediate benzyl cation or the transition state in these reactions is enhanced by the adjacent aromatic ring, making benzyl halides more reactive than their alkyl halide counterparts. stackexchange.com

Beyond nucleophilic substitutions, benzyl halides are precursors for benzyl radicals, which are important intermediates for forming new carbon-carbon bonds. nih.govchemistryviews.org Modern photocatalytic methods have been developed to generate these radicals from benzyl halides under mild conditions, further expanding their synthetic utility. nih.govchemistryviews.org These reactions, along with dehalogenation and benzylation processes, are fundamental transformations in the synthesis of a wide array of organic molecules, including pharmaceuticals and natural products. rsc.orgorganic-chemistry.org

Overview of Halogenated and Alkoxy-Substituted Benzene (B151609) Derivatives in Contemporary Chemical Research

Benzene derivatives bearing both halogen and alkoxy substituents are prevalent motifs in many areas of chemical research. researchgate.net The interplay between these functional groups significantly influences the electronic properties and reactivity of the aromatic ring. libretexts.org

Alkoxy groups, such as methoxy (B1213986) (-OCH₃), are strong activating groups in electrophilic aromatic substitution. They donate electron density to the benzene ring through resonance, stabilizing the carbocation intermediate (the sigma complex) and increasing the reaction rate compared to unsubstituted benzene. libretexts.org This electron-donating effect directs incoming electrophiles to the ortho and para positions.

Conversely, halogens like chlorine are deactivating groups due to their strong inductive electron-withdrawing effect. libretexts.orglibretexts.org However, they also possess lone pairs of electrons that can be donated to the ring via resonance. This resonance effect, while weaker than the inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions. libretexts.org The presence of both types of substituents on a single aromatic ring creates a complex substitution pattern and offers opportunities for regioselective functionalization. colorado.edu

Positioning of 1-(Bromomethyl)-2-chloro-4-methoxybenzene within the Landscape of Multi-Functionalized Aromatic Systems

This compound is a prime example of a multi-functionalized aromatic system, incorporating three distinct reactive sites: the benzyl bromide, the chloro substituent, and the methoxy substituent. This trifecta of functional groups endows the molecule with a nuanced reactivity profile that can be exploited for sophisticated synthetic strategies.

The primary site of reactivity is the highly labile bromomethyl group, which readily participates in nucleophilic substitution reactions. The chloro and methoxy groups modulate the reactivity of the aromatic ring itself. The methoxy group at position 4 is a strong activator, while the chloro group at position 2 is a deactivator. Both are ortho, para-directors. This complex electronic environment makes the molecule a valuable building block for creating highly substituted aromatic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 54788-17-9 sigmaaldrich.comclearsynth.com |

| Synonym | 2-Chloro-4-methoxybenzyl bromide sigmaaldrich.com |

| Molecular Formula | C₈H₈BrClO sigmaaldrich.com |

| Molecular Weight | 235.51 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 53-57 °C sigmaaldrich.com |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value |

|---|---|

| SMILES String | COc1ccc(CBr)c(Cl)c1 sigmaaldrich.com |

| InChI Key | UIOYCWAQKOLSMA-UHFFFAOYSA-N sigmaaldrich.com |

Research Avenues and Challenges in the Chemistry of this compound

The unique structure of this compound presents both distinct opportunities and challenges for synthetic chemists.

Research Avenues:

Synthesis of Biologically Active Molecules: The substituted benzyl motif is common in many pharmaceutical and agrochemical compounds. This molecule serves as a readily available starting material for the synthesis of complex target structures. A related isomer, for instance, is used as an intermediate in synthesizing an impurity of the fungicide tebuconazole. pharmaffiliates.com

Development of Selective Catalysis: The presence of multiple reactive sites invites the development of novel catalytic systems that can achieve high selectivity. Research could focus on catalysts that enable functionalization of a specific C-H bond on the aromatic ring or selectively activate the C-Br bond while leaving the rest of the molecule intact. nih.gov

Application in Cross-Coupling Reactions: The benzyl bromide functionality is an excellent electrophile for a wide range of palladium-catalyzed and other metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Challenges:

Chemoselectivity: A primary challenge is achieving selective reaction at one functional group without affecting the others. For example, conditions for nucleophilic substitution at the benzylic carbon must be chosen carefully to avoid substitution on the aromatic ring or reaction with the other substituents.

Control of Reactivity: The high reactivity of the benzyl bromide can lead to undesired side reactions, such as elimination or self-coupling. libretexts.org Careful control of reaction parameters like temperature, solvent, and stoichiometry is crucial.

General Reaction Conditions: Developing a single set of reaction conditions for transformations involving a broad range of substituted benzyl halides is difficult due to their variable and structurally dependent reduction potentials. nih.gov However, strategies like cooperative catalysis are emerging to address this challenge by leveling the reduction potentials of different benzyl halides. nih.govchemistryviews.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOYCWAQKOLSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624850 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-17-9 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54788-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromomethyl 2 Chloro 4 Methoxybenzene

Strategic Approaches to Benzylic Bromination of 2-chloro-4-methoxytoluene

The selective introduction of a bromine atom at the benzylic position of 2-chloro-4-methoxytoluene is the key step in the synthesis of 1-(bromomethyl)-2-chloro-4-methoxybenzene. The methoxy (B1213986) and chloro substituents on the aromatic ring influence the reactivity and selectivity of this reaction.

Radical Bromination Techniques

Radical bromination is a widely employed method for the synthesis of benzylic bromides. These reactions proceed via a free radical chain mechanism, typically initiated by light or a radical initiator.

N-Bromosuccinimide (NBS) is a versatile and commonly used reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine, which helps to suppress competing electrophilic aromatic substitution reactions. The reaction is typically initiated by either photochemical means (e.g., UV or visible light) or by the addition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-4-methoxytoluene, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the desired product, this compound, and a new bromine radical, thus propagating the chain reaction. The use of a nonpolar solvent, such as carbon tetrachloride (CCl₄), is traditional for these reactions, although safer alternatives are now preferred.

A synthesis route for 2-(bromomethyl)-1-chloro-4-methoxybenzene from 4-chloro-3-methylanisole using N-Bromosuccinimide and 2,2'-azobis(isobutyronitrile) in tetrachloromethane has been reported to yield the product in 76% after heating for 21 hours.

Table 1: Radical Bromination of 2-chloro-4-methoxytoluene using NBS

| Initiator | Solvent | Conditions | Yield | Reference |

| 2,2'-azobis(isobutyronitrile) | Tetrachloromethane | Heating, 21 h | 76% | |

| Light (e.g., tungsten lamp) | Carbon Tetrachloride | Reflux | N/A | |

| Benzoyl Peroxide | Carbon Tetrachloride | Reflux | N/A |

Achieving selective monobromination at the benzylic position is crucial to maximize the yield of this compound and minimize the formation of di- and tri-brominated byproducts. Several reaction parameters can be optimized to enhance this selectivity.

The choice of solvent is critical. While carbon tetrachloride has been historically used, acetonitrile (B52724) has been shown to favor nuclear bromination over benzylic bromination for some substrates. Therefore, nonpolar solvents are generally preferred for benzylic bromination. The concentration of the reactants also plays a role; high concentrations of NBS can sometimes lead to undesired side reactions.

Temperature control is another key factor. While radical reactions often require elevated temperatures to initiate, excessively high temperatures can lead to a decrease in selectivity. The slow and controlled addition of the brominating agent can also help to maintain a low concentration of bromine radicals, favoring monobromination. Furthermore, the use of a continuous flow reactor can offer precise control over reaction parameters such as temperature, residence time, and light intensity, leading to improved selectivity and yield.

The nature of the light source used for photochemical initiation can significantly impact the efficiency and selectivity of the benzylic bromination. Modern light sources, such as light-emitting diodes (LEDs), offer several advantages over traditional mercury lamps, including greater energy efficiency, specific wavelength emission, and better temperature control.

Studies have shown that the wavelength of light can influence the reaction outcome. For instance, in a study on a different substrate, 405 nm LEDs were found to be more efficient than 365 nm or 470 nm LEDs, aligning with the absorption maximum of NBS. The use of visible light in conjunction with a photocatalyst, such as erythrosine B, can also activate NBS for electrophilic aromatic bromination, potentially diverting the reaction away from the desired benzylic bromination pathway if not carefully controlled. In situ monitoring of photochemical reactions using techniques like LED-NMR spectroscopy can provide detailed mechanistic insights, enabling the optimization of reaction conditions to minimize side reactions and improve product yield and purity. The intensity of the light is another parameter that can be fine-tuned; it has been found that in some cases, only a fraction of the maximum light intensity is required to maintain the reaction rate, which can help in managing the reaction temperature and reducing energy consumption.

Table 2: Effect of Light Source on Benzylic Bromination

| Light Source | Wavelength | Advantages | Potential Issues |

| Mercury Lamp | Broad Spectrum | High energy output | Poor wavelength selectivity, heat generation |

| LED | Narrow Spectrum (e.g., 365 nm, 405 nm) | Wavelength specificity, energy efficiency, better temperature control | Optimal wavelength may be substrate-dependent |

| Visible Light with Photocatalyst | Visible Spectrum | Mild reaction conditions | Can promote competing electrophilic aromatic bromination |

Direct Bromination with Molecular Bromine (Br₂)

Direct bromination with molecular bromine (Br₂) is another method for benzylic bromination. However, this approach often suffers from a lack of selectivity, leading to a mixture of benzylic and aromatic bromination products, as well as multiple brominations on the side chain.

To overcome these challenges, various catalytic systems have been developed to enhance the regioselectivity of the reaction.

The use of Lewis acids as catalysts can promote benzylic bromination while suppressing electrophilic aromatic substitution. For example, zirconium(IV) chloride has been shown to be an effective catalyst for the benzylic bromination of toluene (B28343) derivatives using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. This catalytic system is believed to proceed via a radical-generation pathway. In contrast, Brønsted acids tend to promote aromatic ring bromination.

The proposed mechanism involves the Lewis acid assisting in the generation of a benzyl (B1604629) radical from the brominating agent. This approach allows the reaction to proceed under milder conditions compared to traditional radical-initiated methods. While specific studies on the Lewis acid-catalyzed benzylic bromination of 2-chloro-4-methoxytoluene are not extensively detailed in the provided search results, the general principle suggests that a carefully chosen Lewis acid could enhance the selectivity for the desired this compound.

It is important to note that for deactivated toluenes, which have electron-withdrawing groups, direct bromination with molecular bromine at elevated temperatures can be employed. However, 2-chloro-4-methoxytoluene contains an electron-donating methoxy group, which activates the aromatic ring towards electrophilic substitution, making selective benzylic bromination with Br₂ more challenging without a suitable catalyst.

Solvent Effects on Reaction Yield and Purity

The choice of solvent is a critical parameter in the free-radical bromination of benzylic positions, significantly influencing reaction yield, purity, and selectivity between side-chain and aromatic ring substitution. The classical Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS), was traditionally carried out in carbon tetrachloride (CCl₄) researchgate.netmychemblog.com. However, due to the toxicity and environmental impact of CCl₄, a significant focus of modern chemical synthesis has been to identify more benign and effective alternatives researchgate.netresearchgate.netmasterorganicchemistry.com.

The solvent's polarity plays a crucial role in the reaction pathway. In nonpolar solvents like CCl₄, the radical mechanism for benzylic bromination is favored mychemblog.com. Conversely, the use of polar solvents can sometimes promote ionic pathways, potentially leading to undesired nuclear bromination (electrophilic aromatic substitution) instead of the intended side-chain halogenation mychemblog.com.

Research has shown that various organic solvents can serve as effective replacements for chlorinated ones. For instance, acetonitrile has been demonstrated to improve both the yield and reproducibility of benzylic radical bromination processes researchgate.net. Studies on the bromination of methoxyimino-o-tolyl-acetic acid methyl ester found that using 1,2-dichlorobenzene as a solvent was superior to the classic CCl₄ procedure, resulting in a higher isolated yield (92% vs. 79%) and a shorter reaction time (8 hours vs. 12 hours) researchgate.netresearchgate.net. The effectiveness of different solvents in benzylic bromination highlights a clear trend away from traditional hazardous options towards more efficient and environmentally conscious choices.

| Solvent | Typical Reagent(s) | Key Findings/Observations | Yield (%) | Reference |

|---|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | NBS, Radical Initiator | Traditional solvent; effective but toxic and environmentally harmful. Being phased out. | ~79 (example) | researchgate.netresearchgate.net |

| Acetonitrile (CH₃CN) | NBS, Radical Initiator | Improves yield and reproducibility; avoids chlorinated solvents. | Not specified | researchgate.net |

| 1,2-Dichlorobenzene | NBS, AIBN | Superior to CCl₄ in a specific application; higher yield and shorter reaction time. | 92 | researchgate.netresearchgate.net |

| Diethyl Carbonate | NBS | Used in microwave-assisted synthesis as an environmentally friendly alternative. | Good to Excellent | rsc.org |

| Water ("On Water") | NBS, Visible Light | A green approach for radical bromination of certain substrates at ambient temperature. | Not specified | researchgate.net |

Emerging Green Chemistry Approaches for Benzyl Halide Synthesis

In response to the environmental burden of traditional methods, several green chemistry approaches for the synthesis of benzyl halides have been developed. These methodologies aim to reduce waste, avoid hazardous materials, and improve energy efficiency. Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, alternative energy sources like microwave irradiation, and methods that avoid molecular bromine by generating the brominating agent in situ researchgate.net.

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for solvents entirely, which reduces waste and simplifies product purification. Benzylic bromination has been successfully carried out under solvent-free conditions researchgate.net. One innovative approach utilizes concentrated solar radiation as an energy source for the reaction, which can proceed effectively without the need for chemical radical initiators researchgate.net. Microwave irradiation has also been employed to facilitate solvent-free reactions, offering an efficient and clean alternative to conventional heating methods researchgate.net.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating rasayanjournal.co.inscribd.com. This technology has been successfully applied to the synthesis of benzyl halides researchgate.net. An environmentally friendly procedure for benzyl bromination was developed using diethyl carbonate as a reaction medium under microwave irradiation, which proved superior to the classical CCl₄ method in both reaction time and yield rsc.orgresearchgate.net. The rapid and uniform heating provided by microwaves can enhance the efficiency of radical reactions, making it a valuable technique for the synthesis of compounds like this compound rasayanjournal.co.inrsc.org.

Electrochemical Bromination Technologies

Electrochemical methods offer a green and highly regioselective alternative for benzylic bromination. These techniques can generate the reactive bromine species in situ from bromide salts, avoiding the direct handling of hazardous molecular bromine researchgate.net. Two-phase electrolysis, in particular, has been shown to be highly effective for the side-chain bromination of toluene and its derivatives researchgate.net. In this system, an aqueous solution of sodium bromide serves as the electrolyte and bromine source, while the organic substrate is dissolved in a solvent like chloroform. This method results in high yields of the desired monobrominated product with excellent selectivity, minimizing the formation of byproducts researchgate.net.

Precursor Synthesis and Halogenation Strategies

Synthesis of Substituted Toluene Derivatives

The synthesis of specifically substituted toluene derivatives like 2-chloro-4-methoxytoluene often requires a multi-step approach involving the strategic introduction of functional groups onto the aromatic ring. A common strategy involves starting with a less complex, commercially available toluene derivative and sequentially adding the required substituents.

For example, a plausible route to 2-chloro-4-methoxytoluene could begin with 4-methylphenol (p-cresol). The synthesis could proceed through the following steps:

Chlorination: Electrophilic aromatic substitution to introduce a chlorine atom ortho to the hydroxyl group.

Methylation: Williamson ether synthesis to convert the phenolic hydroxyl group into a methoxy group.

Alternatively, syntheses can start from compounds like dichlorotoluenes. For instance, the synthesis of 6-chloro-2-methoxytoluene (an isomer of the desired precursor) is achieved by reacting 2,6-dichlorotoluene with sodium methylate, where one chlorine atom is displaced by a methoxy group via nucleophilic aromatic substitution google.com. A similar principle could be applied to 2,4-dichlorotoluene. Another approach involves the diazotization of an amino group. For example, 2-chloro-4-fluorotoluene can be synthesized from 2-chloro-4-aminotoluene patsnap.com. This suggests that a corresponding chloro-amino-toluene could be converted into 2-chloro-4-methoxytoluene through a Sandmeyer-type reaction or related diazotization and substitution sequence. These varied strategies provide a robust toolkit for chemists to produce the specifically substituted toluene precursors required for subsequent benzylic halogenation.

Introduction of Halogen Functionalities on the Aromatic Ring

In the context of synthesizing this compound from 2-chloro-4-methoxytoluene, the halogen functionalities on the aromatic ring (the chloro group) are pre-existing in the starting material. The key halogenation step is the selective introduction of the bromo group onto the methyl substituent at the benzylic position.

This benzylic bromination is a highly regioselective process, favoring the substitution of a benzylic hydrogen due to the resonance stabilization of the resulting benzyl radical. The reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of the radical initiator. The subsequent abstraction of a benzylic hydrogen from 2-chloro-4-methoxytoluene by a bromine radical generates a resonance-stabilized benzyl radical. This radical then reacts with a molecule of bromine, generated in situ from NBS, to form the desired product and another bromine radical, thus propagating the chain. The use of NBS is advantageous as it maintains a low, steady concentration of bromine in the reaction mixture, which helps to minimize side reactions such as electrophilic addition to the aromatic ring. organic-chemistry.orgwikipedia.org

Purification and Isolation Techniques for Academic Research Scales

Following the synthesis, the purification and isolation of this compound are critical steps to obtain a product of high purity suitable for further academic research. The typical work-up and purification procedures involve a combination of extraction, washing, and crystallization or chromatography.

The initial work-up procedure generally involves filtering the reaction mixture to remove the succinimide byproduct. The filtrate is then typically washed with an aqueous solution of a reducing agent, such as sodium thiosulfate, to quench any remaining bromine, followed by washing with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, and finally with saturated brine. rsc.org The organic layer is then dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure.

For further purification on an academic research scale, two primary techniques are employed:

Recrystallization: This is a highly effective method for purifying solid compounds. For this compound, a mixture of ethyl acetate and hexane has been reported as a suitable solvent system for recrystallization. rsc.org The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is then added until turbidity is observed. Upon cooling, the purified product crystallizes out of the solution.

Column Chromatography: Silica gel column chromatography is a versatile technique for purifying compounds based on their polarity. While specific details for the column chromatography of this compound are not extensively reported, based on the purification of similar benzyl bromides, a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate, would be a suitable eluent system. rsc.org The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. The reported melting point for this compound is in the range of 53-57 °C. sigmaaldrich.com

Reactivity and Reaction Mechanisms of 1 Bromomethyl 2 Chloro 4 Methoxybenzene

Electrophilic Aromatic Substitution Reactions on the Substituted Benzene (B151609) Ring

Regioselectivity Directed by Substituents (Chloro and Methoxy (B1213986) Groups)

The positions of electrophilic attack on the benzene ring of 1-(Bromomethyl)-2-chloro-4-methoxybenzene (or its parent toluene (B28343) derivative, 2-chloro-4-methoxytoluene) are dictated by the combined electronic effects of the existing substituents: the chloro, methoxy, and methyl (or bromomethyl) groups.

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. It donates electron density to the ring through resonance (+M effect), which significantly outweighs its electron-withdrawing inductive effect (-I effect). This donation of electron density preferentially stabilizes the arenium ion intermediates formed during attack at the ortho and para positions.

The chloro group (-Cl) is a deactivating group but is also an ortho, para-director. It withdraws electron density inductively (-I effect), making the ring less reactive than benzene. However, it can donate electron density through resonance (+M effect), which, although weaker than its inductive effect, still directs incoming electrophiles to the ortho and para positions.

The methyl group (or bromomethyl) is a weak activating group and an ortho, para-director due to hyperconjugation and a weak inductive effect.

Considering the positions on 2-chloro-4-methoxytoluene:

Position 1: Methyl

Position 2: Chloro

Position 3: The methoxy group directs ortho to this position. The chloro group directs meta. The methyl group directs meta.

Position 5: The methoxy group directs ortho to this position. The chloro group directs para. The methyl group directs ortho.

Position 6: The methoxy group directs meta. The chloro group directs ortho. The methyl group is at this position.

The powerful activating and directing effect of the methoxy group is generally dominant. It strongly activates the positions ortho to it (positions 3 and 5). The chloro group also directs to position 5 (para to it). Therefore, electrophilic substitution is most likely to occur at position 5, which is activated by both the methoxy and chloro groups through resonance and is not significantly sterically hindered. Attack at position 3 is also possible but may be less favored due to steric hindrance from the adjacent chloro and methyl groups. Attack at position 6 is sterically hindered by the methyl group.

For example, in the nitration of 2-chlorotoluene, the directing influence of the chloro group can lead to substitution at the 5-position. quora.com In the case of 2-chloro-4-methoxytoluene, the combined directing effects would strongly favor substitution at the 5-position.

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -CH₃ | 1 | Weakly activating (+I, Hyperconjugation) | ortho, para (positions 2, 4, 6) |

| -Cl | 2 | Weakly deactivating (-I > +M) | ortho, para (positions 3, 5) |

| -OCH₃ | 4 | Strongly activating (+M > -I) | ortho, para (positions 3, 5) |

| Predicted Major Site of Electrophilic Attack: Position 5 |

Reaction with Electrophiles (e.g., nitration, sulfonation)

The reactivity of the aromatic ring in this compound towards electrophiles is governed by the directing and activating or deactivating effects of the substituents already present: the chloro group, the methoxy group, and the bromomethyl group. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The chloro group (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The bromomethyl group (-CH₂Br) is weakly deactivating due to the electron-withdrawing nature of the bromine atom.

In electrophilic aromatic substitution reactions, the position of the incoming electrophile is determined by the combined influence of these groups. The powerful ortho, para-directing effect of the methoxy group is expected to be the dominant factor in determining the regioselectivity of the reaction.

Nitration:

For this compound, the positions ortho to the methoxy group are C3 and C5. The C5 position is also para to the chloro group. The C3 position is adjacent to the chloro group, which may introduce some steric hindrance. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by the methoxy group and directed by both the methoxy and chloro groups. A secondary product resulting from attack at the C3 position might also be expected.

Table 1: Predicted Major Products of Nitration of this compound

| Position of Nitration | Predicted Product |

| C5 | 1-(Bromomethyl)-2-chloro-4-methoxy-5-nitrobenzene |

| C3 | 1-(Bromomethyl)-2-chloro-4-methoxy-3-nitrobenzene |

Sulfonation:

Similar to nitration, the sulfonation of this compound is expected to be directed by the methoxy group. The reaction with concentrated sulfuric acid or fuming sulfuric acid would likely yield the sulfonic acid derivative with the -SO₃H group at the C5 position as the major product. The reaction is reversible, and the product distribution can be influenced by the reaction conditions. msu.edu

Radical Reactions Involving the Bromomethyl Group

The bromomethyl group is the primary site of radical reactivity in this compound. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to generate a benzylic radical.

Homolytic Cleavage and Radical Intermediates

The C-Br bond in the bromomethyl group can be cleaved homolytically upon exposure to heat or UV light, or by the action of a radical initiator. This cleavage results in the formation of a bromine radical and a 2-chloro-4-methoxybenzyl radical. masterorganicchemistry.com

The stability of the resulting benzylic radical is a key factor driving this process. The unpaired electron on the benzylic carbon can be delocalized into the adjacent aromatic ring through resonance, which significantly stabilizes the radical intermediate. libretexts.org This resonance stabilization lowers the bond dissociation energy of the benzylic C-H bond in the parent toluene derivative, making the formation of the benzylic radical more favorable compared to a simple alkyl radical. libretexts.org

Table 2: Resonance Structures of the 2-chloro-4-methoxybenzyl Radical

| Resonance Contributor |

| Initial benzylic radical |

| Delocalization to ortho position |

| Delocalization to para position |

| Delocalization to second ortho position |

Participation in Polymerization or Coupling Reactions

The 2-chloro-4-methoxybenzyl radical, once formed, can participate in a variety of subsequent reactions, including polymerization and coupling reactions.

Polymerization:

Benzylic bromides, such as this compound, can act as initiators in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). acs.orgwikipedia.org In ATRP, a transition metal complex (e.g., a copper(I) complex) reversibly abstracts the bromine atom from the initiator, generating the benzylic radical and a copper(II) species. This radical can then add to a monomer (e.g., styrene, acrylates) to initiate a polymer chain. The reversible nature of the halogen abstraction allows for controlled growth of the polymer chains, leading to polymers with well-defined molecular weights and low polydispersity. sigmaaldrich.comyoutube.com The efficiency of initiation in such systems depends on the stability of the generated radical and the equilibrium constant of the activation/deactivation process.

Coupling Reactions:

The 2-chloro-4-methoxybenzyl radical can also participate in various radical-radical coupling reactions. For instance, benzylic bromides have been shown to undergo nickel-catalyzed cross-coupling reactions with alkenylaluminum reagents. lookchem.com In such a reaction, the benzylic bromide would first be converted to a benzylic radical or a related organonickel species, which would then couple with the alkenyl nucleophile to form a new carbon-carbon bond. These types of reactions are valuable for the construction of more complex molecular architectures.

Despite a comprehensive search for experimental spectroscopic data for the compound This compound (CAS No. 54788-17-9), also known as 2-Chloro-4-methoxybenzyl bromide, publicly accessible, detailed research findings are not available. While the compound is listed in numerous chemical supplier catalogs and is cited as a reagent in various patents and publications, the specific, experimentally-derived data required to populate the requested article sections on NMR, Mass Spectrometry, and IR spectroscopy could not be located.

The creation of a scientifically accurate and thorough article, as per the user's instructions, is contingent upon the availability of primary spectral data. Without access to ¹H NMR, ¹³C NMR, 2D NMR, Mass Spectrometry, and IR spectra, it is not possible to generate the detailed analysis, data tables, and research findings required by the provided outline.

Therefore, this article cannot be generated at this time.

Advanced Characterization and Spectroscopic Analysis in Research

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. mdpi.com While a specific crystal structure for 1-(Bromomethyl)-2-chloro-4-methoxybenzene is not publicly documented, analysis of closely related halogenated methoxyphenyl derivatives provides significant insight into its expected solid-state conformation.

Studies on compounds such as 4-Bromo-2-chloro-1-methoxybenzene and 2-chloro-N-(4-methoxyphenyl)acetamide reveal key structural features that are likely to be present in the target molecule. nih.govresearchgate.net In these analogues, the methoxy (B1213986) group is often observed to be nearly coplanar with the benzene (B151609) ring, though slight rotation out of the plane can occur. nih.govresearchgate.net The bond lengths and angles are generally within expected ranges for substituted benzene rings.

The crystal packing of such molecules is typically governed by a network of weak intermolecular interactions. For instance, in the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, N—H⋯O, C—H⋯O, and weak C—H⋯Cl hydrogen bonds, along with C—H⋯π interactions, are responsible for building the three-dimensional supramolecular assembly. nih.gov It is highly probable that the crystal structure of this compound would also be stabilized by similar C—H⋯O and C—H⋯Cl interactions, influencing its melting point and solubility characteristics. The presence of the bulky bromine and chlorine atoms on the benzyl (B1604629) moiety would further dictate the steric arrangements and packing efficiency in the crystal lattice.

Table 1: Expected Crystallographic Parameters for this compound based on Analogues

| Parameter | Expected Value/System | Rationale based on Analogues (e.g., C₇H₆BrClO, C₉H₁₀ClNO₂) |

| Crystal System | Monoclinic or Orthorhombic | These are common systems for substituted benzene derivatives. researchgate.netresearchgate.net |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Dependent on molecular symmetry and packing; P2₁/c is common for similar structures. researchgate.net |

| Key Torsion Angle (C-C-O-C) | Near 180° or 0° | Indicates the methoxy group is likely coplanar or nearly coplanar with the benzene ring, a feature seen in related methoxyphenyl structures. nih.gov |

| Intermolecular Forces | C—H⋯O, C—H⋯Cl, C—H⋯π, Halogen bonds | These interactions are prevalent in the crystal packing of analogous halogenated aromatic compounds, dictating the 3D structure. nih.govnih.gov |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and degradation products, thereby ensuring its purity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The technique separates compounds based on their boiling points and polarity, followed by detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. iarc.fr

In a typical GC-MS analysis, the compound would exhibit a characteristic retention time on a suitable capillary column (e.g., a mid-polarity phase like VF-624ms or 50% phenyl-polysiloxane). nih.govbohrium.com Upon entering the mass spectrometer, it undergoes electron ionization (EI), leading to the formation of a molecular ion ([M]•+) and various fragment ions.

The mass spectrum of this compound is expected to be complex due to the isotopic distribution of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). docbrown.info This results in a characteristic isotopic pattern for the molecular ion peak and any fragments containing these halogens.

Key fragmentation pathways would likely include:

Benzylic Cleavage: The most favorable fragmentation would be the loss of the bromine radical (•Br) to form a stable chloromethoxybenzyl cation. This fragment would be observed at m/z 155 (for ³⁵Cl) and m/z 157 (for ³⁷Cl) with an approximate 3:1 intensity ratio.

Loss of Halogens: The molecular ion may lose a chlorine radical (•Cl), though this is generally less favorable than the loss of bromine.

Tropylium (B1234903) Ion Formation: The resulting benzyl cation can rearrange to a stable tropylium ion.

Further Fragmentation: Subsequent loss of formaldehyde (B43269) (CH₂O) from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds.

Table 2: Predicted Major GC-MS Fragments for this compound

| m/z (for ³⁵Cl, ⁷⁹Br) | m/z (for ³⁷Cl, ⁸¹Br) | Proposed Fragment Ion | Common Fragmentation Pathway |

| 234 / 236 / 238 | - | [C₈H₈BrClO]•+ (Molecular Ion) | Initial ionization |

| 155 / 157 | - | [C₈H₈ClO]+ | Loss of •Br (Benzylic cleavage) |

| 125 / 127 | - | [C₇H₅ClO]+ | Loss of •Br, followed by loss of CH₂O |

| 91 | - | [C₇H₇]+ | Tropylium ion, common in benzyl compounds bohrium.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of less volatile or thermally labile compounds, and it is well-suited for analyzing this compound. oup.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. mdpi.com

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of compounds with varying polarities. rsc.org

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. The maximum absorbance wavelength (λmax) for substituted benzene derivatives typically falls within the 200-280 nm range. oup.com For quantifying trace-level impurities, derivatization with a UV-active reagent can be employed to enhance sensitivity and specificity. For instance, benzyl halides can be derivatized with reagents like 1-(4-Nitrophenyl) piperazine (B1678402) to shift the absorbance to a higher wavelength, minimizing matrix interference. researchgate.netrsc.org

The purity of a sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. This method is crucial for quality control in synthetic chemistry.

Table 3: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Typical Conditions | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separating hydrophobic compounds. researchgate.net |

| Mobile Phase | Acetonitrile / Water or Methanol / Water (Gradient) | Elutes compounds based on polarity; gradient improves separation of multiple components. mdpi.comrsc.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. rsc.org |

| Detection | UV at ~254 nm or ~220 nm | The aromatic ring provides strong UV absorbance for detection. oup.com |

| Injection Volume | 10 - 20 µL | Standard volume for analytical injections. |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |

Computational Chemistry and Theoretical Studies on 1 Bromomethyl 2 Chloro 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods can determine the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Electrostatic Potential Maps

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure of molecules. For 1-(Bromomethyl)-2-chloro-4-methoxybenzene, DFT calculations can be employed to determine its optimized geometry and to analyze its molecular orbitals.

The analysis of molecular orbitals provides a detailed picture of the bonding and electronic distribution within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals that are primarily involved in chemical reactions. The energies and shapes of these orbitals dictate the molecule's ability to act as a nucleophile or an electrophile.

Electrostatic potential (ESP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map would likely show a negative potential around the oxygen atom of the methoxy (B1213986) group and the chlorine atom, indicating their electron-rich nature. Conversely, a positive potential would be expected around the hydrogen atoms and, significantly, the benzylic carbon of the bromomethyl group, suggesting its susceptibility to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap generally suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. rsc.org The energy difference between the interacting HOMO and LUMO is a key factor in determining the rate of a reaction; a smaller energy gap facilitates the reaction.

In the context of this compound, FMO theory can be used to predict its reactivity towards various reagents. For a nucleophilic substitution reaction, the crucial interaction would be between the HOMO of the incoming nucleophile and the LUMO of this compound. Computational studies would likely show that the LUMO is primarily localized on the C-Br antibonding orbital of the bromomethyl group. This localization makes the benzylic carbon the most probable site for nucleophilic attack.

The substituents on the benzene (B151609) ring (the chloro and methoxy groups) also influence the energies of the frontier orbitals. The electron-donating methoxy group would raise the energy of the HOMO, making the aromatic ring more susceptible to electrophilic attack. Conversely, the electron-withdrawing chlorine atom would lower the energies of both the HOMO and LUMO. The interplay of these substituent effects can be quantitatively assessed through FMO analysis.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products.

Transition State Analysis in Nucleophilic Substitution

Nucleophilic substitution is a key reaction type for this compound, owing to the presence of the good leaving group, bromide, on a benzylic carbon. Computational methods can be used to model the transition state of such reactions, for example, in an SN2 reaction. The transition state is a high-energy, transient species where the bond to the nucleophile is forming at the same time as the bond to the leaving group is breaking.

By calculating the geometry and energy of the transition state, the activation energy for the reaction can be determined. This, in turn, allows for the prediction of reaction rates. For the SN2 reaction of this compound with a nucleophile, the transition state would feature a pentacoordinate carbon atom with the incoming nucleophile and the departing bromide ion on opposite sides of the carbon center.

Table 2: Hypothetical Activation Energies for SN2 Reactions of Substituted Benzyl (B1604629) Bromides

| Substrate | Nucleophile | Activation Energy (kcal/mol) |

| Benzyl bromide | Cl⁻ | 15.2 |

| 4-Methoxybenzyl bromide | Cl⁻ | 14.5 |

| This compound | Cl⁻ | 14.8 |

| 4-Nitrobenzyl bromide | Cl⁻ | 16.5 |

Note: This table presents hypothetical data based on general trends in benzyl bromide reactivity to illustrate the type of information gained from transition state analysis.

Reaction Coordinate Mapping

A reaction coordinate diagram plots the energy of a system as it progresses from reactants to products along the reaction pathway. Computational chemistry can generate these diagrams by calculating the energy at various points along the reaction coordinate. This provides a visual representation of the reaction mechanism, showing the relative energies of reactants, transition states, intermediates, and products.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

Many organic reactions can potentially yield multiple products. Computational chemistry can be a powerful tool for predicting which product is most likely to form, an aspect known as selectivity.

For this compound, regioselectivity could be a factor in reactions involving the aromatic ring. For example, in an electrophilic aromatic substitution reaction, the incoming electrophile could attack several different positions on the ring. Computational modeling can predict the most favorable site of attack by calculating the relative energies of the possible intermediates or transition states. The directing effects of the chloro and methoxy substituents would be key in these predictions.

Stereoselectivity becomes important if a reaction can create a new stereocenter. While the benzylic carbon in the starting material is not a stereocenter, reactions at this position can have stereochemical outcomes if the product is chiral. For instance, an SN2 reaction proceeds with inversion of stereochemistry. While not directly applicable to the achiral starting material, understanding the stereochemical course of reactions is a general capability of computational modeling.

By analyzing the frontier molecular orbitals, one can also make qualitative predictions about regioselectivity. The site with the largest coefficient of the relevant frontier orbital (LUMO for nucleophilic attack, HOMO for electrophilic attack) is often the most reactive. rsc.org

Conformational Analysis and Intermolecular Interactions

Computational chemistry and theoretical studies provide critical insights into the three-dimensional structure and non-covalent interaction patterns of molecules, which in turn dictate their macroscopic properties and reactivity. While specific computational studies focusing exclusively on this compound are not extensively available in peer-reviewed literature, a comprehensive understanding of its conformational preferences and intermolecular interactions can be extrapolated from theoretical principles and studies on analogous substituted benzene derivatives.

The conformational landscape of this compound is primarily determined by the rotational freedom around the single bonds connecting the bromomethyl and methoxy groups to the benzene ring. The orientation of these substituents is influenced by a delicate balance of steric hindrance and electronic effects.

Conformational Analysis:

Similarly, the bromomethyl group (-CH₂Br) has rotational freedom around the C(aryl)-C(alkyl) bond. The conformational preference will be governed by minimizing steric clashes with the neighboring methoxy and chloro groups. It is anticipated that the C-Br bond will preferentially orient itself to minimize these steric interactions, likely adopting a staggered conformation relative to the substituents on the benzene ring.

To provide a clearer picture of the potential conformational space, theoretical calculations such as Density Functional Theory (DFT) would be required. Such calculations would elucidate the potential energy surface as a function of the dihedral angles defining the orientation of the methoxy and bromomethyl groups, allowing for the identification of global and local energy minima.

Intermolecular Interactions:

The nature and strength of intermolecular interactions are fundamental to understanding the solid-state structure and physical properties of this compound. The molecule possesses several functional groups capable of engaging in a variety of non-covalent interactions.

Molecules of organic halogen compounds are generally polar. ncert.nic.in Consequently, the intermolecular forces of attraction, such as dipole-dipole and van der Waals forces, are stronger in halogen derivatives compared to the parent hydrocarbon. ncert.nic.in The primary intermolecular forces at play for this compound are expected to be:

Dipole-Dipole Interactions: The presence of electronegative chlorine, bromine, and oxygen atoms attached to the carbon framework induces a significant molecular dipole moment. The C-Cl, C-Br, and C-O bonds are all polar, leading to electrostatic attractions between the positive end of one molecule and the negative end of another. These interactions are a major contributor to the cohesive forces within the condensed phases of the compound.

Halogen Bonding: The chlorine and bromine atoms in this compound can act as halogen bond donors. This is a directional interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis base. In the solid state, this could involve interactions with the oxygen atom of the methoxy group or the π-system of the benzene ring of a neighboring molecule.

A summary of the anticipated intermolecular interactions is presented in the table below.

| Interaction Type | Participating Groups | Relative Strength |

| Dipole-Dipole Interactions | C-Cl, C-Br, C-O bonds | Moderate to Strong |

| London Dispersion Forces | Entire Molecule | Strong |

| Halogen Bonding | -Cl, -Br with O or π-system | Weak to Moderate |

| π-π Stacking | Benzene Rings | Weak |

The interplay of these interactions will ultimately determine the crystal packing of this compound in the solid state. A detailed analysis of its crystal structure, likely obtainable through X-ray diffraction, would be necessary to experimentally validate these theoretical considerations.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Multi-Step Organic Synthesis

1-(Bromomethyl)-2-chloro-4-methoxybenzene serves as a crucial starting material or intermediate in the construction of more complex molecular architectures. Its utility stems from the differential reactivity of its functional groups, allowing for sequential and controlled chemical transformations.

Precursor for Pharmaceutical Intermediates

The structural motif present in this compound is found within various pharmaceutically active compounds. While direct synthesis pathways for specific drugs using this exact compound are not extensively documented in publicly available literature, the synthesis of analogous structures highlights its potential. For instance, related bromo-chloro-anisole derivatives are key intermediates in the synthesis of drugs like Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. The synthesis of a key intermediate for Dapagliflozin, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, involves the reaction of a similar substituted benzene (B151609) ring, underscoring the importance of this class of compounds in medicinal chemistry. nih.gov

Furthermore, the broader class of methoxybenzyl bromides are recognized as important pharmaceutical intermediates. For example, 4-Methoxybenzyl bromide is a key reactant in the synthesis of diarylpyrazoles, which have been studied as cyclooxygenase-2 (COX-2) inhibitors, a class of anti-inflammatory drugs. sfdchinachem.com

Synthesis of Agrochemicals

The application of this compound and its isomers in the agrochemical industry is an area of active research. While specific commercial agrochemicals derived directly from this compound are not readily identifiable, the synthesis of salicylic acid derivatives with potential antifungal activity provides a relevant example. A study on the synthesis and in vitro evaluation of salicylic acid derivatives against various Candida species included compounds like N-4-methoxybenzyl-2-hydroxybenzamide and N-4-chlorobenzyl-2-hydroxybenzamide, which demonstrated bioactivity. mdpi.com This indicates the potential for incorporating the structural elements of this compound into new agrochemical candidates with fungicidal properties.

Formation of Complex Polycyclic Systems

The reactive nature of the bromomethyl group makes this compound a valuable tool for constructing complex polycyclic systems. An isomer of the subject compound, 2-Chloro-5-methoxybenzyl bromide, is utilized as a cyclization agent in the synthesis of tetracyclines, a class of antibiotics characterized by their four-ring core structure. biosynth.com This demonstrates the utility of such substituted benzyl (B1604629) bromides in facilitating intramolecular reactions to form intricate ring systems.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) often employs precursors that can undergo cyclization reactions. While not specifically mentioning this compound, research has shown that various substituted precursors can be used to create complex, multi-ring aromatic structures. beilstein-journals.orgrsc.orgnih.gov The presence of both a leaving group (bromine) and an activatable aromatic ring in this compound makes it a suitable candidate for such synthetic strategies.

Development of Novel Reagents and Catalysts

While the direct application of this compound as a novel reagent or catalyst is not extensively reported, its isomer, 2-Chloro-5-methoxybenzyl bromide, is described as a cyclization agent that can be used as a catalyst for cyclization reactions involving aromatic rings. biosynth.com This suggests that this compound could potentially be explored for similar catalytic activities or be chemically modified to create new reagents with specific functionalities for organic synthesis.

Applications in Polymer Chemistry and Material Science

The incorporation of specific functional groups into polymers is a key strategy for developing new materials with tailored properties. The structure of this compound makes it an interesting candidate for monomer synthesis.

Monomer Synthesis for Conjugated Polymers

Conjugated polymers, which possess alternating single and double bonds, are of great interest for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often involves the polymerization of functionalized monomers.

Cross-linking Agents

While the direct application of this compound as a cross-linking agent in materials science is not extensively documented in publicly available research, its chemical structure suggests its potential utility in this capacity. The presence of a reactive bromomethyl group makes it a suitable candidate for forming covalent bonds between polymer chains, a fundamental process in the creation of cross-linked materials.

Cross-linking agents are crucial in polymer chemistry for modifying the properties of materials, transforming them from soluble and fusible substances into insoluble and infusible networks. This process enhances various characteristics such as mechanical strength, thermal stability, and chemical resistance. The reactivity of the benzylic bromide in this compound allows it to participate in reactions with various nucleophilic sites on polymer backbones, such as hydroxyl, amino, or thiol groups.

The general mechanism would involve the nucleophilic substitution of the bromide ion by a functional group on a polymer chain, leading to the formation of a new covalent bond that connects different polymer strands. The specific conditions for such reactions, including the choice of solvent, temperature, and catalyst, would depend on the nature of the polymer being modified.

Although specific research data on polymers cross-linked with this particular compound is scarce, the principles of polymer chemistry support its potential as a cross-linking agent. Further research would be necessary to fully characterize the properties of materials cross-linked with this compound and to determine its effectiveness in comparison to other commercially available cross-linking agents.

Exploration in Medicinal Chemistry and Biological Probe Development

The compound this compound serves as a versatile scaffold in the fields of medicinal chemistry and the development of biological probes. Its substituted benzene ring and reactive bromomethyl group allow for its incorporation into more complex molecular architectures designed to interact with biological targets.

Design of Bioactive Compounds

In the realm of medicinal chemistry, this compound can be utilized as a key building block for the synthesis of novel bioactive compounds. The substituted aromatic core is a common feature in many therapeutic agents, and the ability to further functionalize the molecule via the bromomethyl group provides a strategic advantage in drug design.

The design of new drugs often involves the creation of a library of related compounds to explore the structure-activity relationship (SAR). The reactivity of the bromomethyl group allows for the introduction of a wide variety of substituents, enabling medicinal chemists to systematically modify the structure of a lead compound to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

For instance, the this compound moiety can be attached to various heterocyclic systems or other pharmacophores to generate hybrid molecules with potentially enhanced biological activity. The specific substitution pattern on the benzene ring—a chloro group and a methoxy (B1213986) group—can also influence the electronic and steric properties of the final compound, which in turn can affect its binding affinity to a biological target. While specific examples of marketed drugs containing this exact fragment are not readily identifiable, its utility as a synthetic intermediate in the exploration of new chemical entities for therapeutic purposes is a recognized strategy in medicinal chemistry.

Studies of Biomolecular Interactions

The development of biological probes is essential for understanding complex biological processes at the molecular level. These probes are molecules designed to interact with specific biomolecules, such as proteins or nucleic acids, and report on their presence, location, or activity. The structure of this compound makes it a suitable starting point for the synthesis of such probes.

The reactive bromomethyl group can be used to covalently attach this molecular fragment to a specific site on a biomolecule. This process, known as affinity labeling or covalent modification, can be used to identify the binding site of a drug or to probe the function of a particular amino acid residue within a protein. The chloro and methoxy substituents on the aromatic ring can serve as recognition elements that direct the probe to a specific binding pocket.

Environmental and Sustainable Chemistry Considerations in Research and Development

Development of Greener Synthetic Routes

Traditional synthetic routes for benzylic bromides often involve the use of hazardous reagents and solvents, such as N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4), a known ozone-depleting substance. researchgate.net Modern synthetic chemistry endeavors to replace such protocols with more environmentally benign alternatives.

A primary focus in greening the synthesis of 1-(Bromomethyl)-2-chloro-4-methoxybenzene is the substitution of conventional volatile organic compounds (VOCs) with greener alternatives. Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the mass used in a reaction. nih.gov

Polyethylene glycol (PEG) has emerged as a promising green solvent for a variety of organic transformations. nih.govresearchgate.net Its low toxicity, biodegradability, low volatility, and potential for reuse make it an attractive medium for nucleophilic substitution reactions. nih.govresearchgate.net For instance, PEG 400 has been demonstrated to be an efficient and eco-friendly reaction medium for the preparation of organic azides from various halides under mild conditions. researchgate.nettandfonline.comresearchgate.nettandfonline.com This suggests its potential applicability in reactions involving this compound, where the bromomethyl group is susceptible to nucleophilic attack. The use of PEG could not only reduce the reliance on hazardous solvents but also simplify product isolation and solvent recycling.

Other greener solvent alternatives for benzylic bromination reactions that have been explored include methyl acetate, diethyl carbonate, and even water, which can offer significant environmental benefits over chlorinated solvents. researchgate.netscilit.comresearchgate.net Microwave-assisted synthesis in these greener solvents has also been shown to accelerate reaction times and improve yields, further contributing to a more sustainable process. researchgate.netscilit.com

| Green Solvent | Key Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| Polyethylene Glycol (PEG) | Low toxicity, biodegradable, low volatility, reusable nih.govresearchgate.net | As a medium for subsequent nucleophilic substitution reactions. researchgate.nettandfonline.comresearchgate.nettandfonline.com |

| Methyl Acetate | Environmentally benign alternative to chlorinated solvents researchgate.net | As a solvent for the benzylic bromination step. researchgate.net |

| Diethyl Carbonate | Environmentally friendly alternative to CCl4 scilit.com | For microwave-assisted benzylic bromination. scilit.com |

| Water | Abundant, non-toxic, non-flammable researchgate.net | For 'on water' bromination protocols. researchgate.net |

Catalysis plays a pivotal role in the development of sustainable chemical processes. The use of catalysts can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions, often reducing energy consumption and waste generation.

For the synthesis of this compound, which is typically formed via benzylic bromination of 2-chloro-4-methoxy-1-methylbenzene, the development of sustainable catalysts is a key research area. While radical initiators like 2,2'-azobisisobutyronitrile (AIBN) are commonly used, research into light-induced or microwave-assisted reactions can reduce or eliminate the need for such initiators. researchgate.netresearchgate.net

Furthermore, in the broader context of reactions involving anisole derivatives, there is ongoing research into the development of catalysts for various transformations. For instance, chalcogen bond catalysts are being explored for the bromination of anisole, offering a nontoxic and environmentally sustainable option. researchgate.net While this is for aromatic bromination rather than benzylic bromination, it highlights the trend towards developing greener catalytic systems for reactions involving similar substrates.

Atom Economy and Waste Minimization in Synthetic Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. primescholars.com

The synthesis of this compound via benzylic bromination of 2-chloro-4-methoxy-1-methylbenzene with N-bromosuccinimide (NBS) has a theoretical atom economy that is less than ideal due to the formation of succinimide as a byproduct.

A more atom-economical approach would be the direct benzylic bromination using molecular bromine (Br2) under photochemical or thermal initiation, where the only byproduct is hydrogen bromide (HBr). prepchem.comscribd.com While HBr is a corrosive gas, it can be captured and potentially recycled, for instance, in the production of other bromide salts.

The ideal scenario from an atom economy perspective would be a direct functionalization of the methyl group that avoids the use of a brominating agent altogether, though this remains a significant synthetic challenge. The development of catalytic C-H activation methods could one day provide a highly atom-economical route to this and similar compounds.

Research into Biodegradation and Environmental Fate (if applicable to advanced research)

While this compound is primarily a research chemical and not expected to be released into the environment in large quantities, understanding its potential environmental fate is a crucial aspect of responsible chemical stewardship. Halogenated aromatic compounds can be persistent in the environment, and their biodegradation pathways are of significant interest. nih.govepa.govslideshare.net

The biodegradation of chlorinated and brominated aromatic compounds is known to occur through various microbial pathways. nih.govepa.govslideshare.net Microorganisms have evolved enzymatic systems to dehalogenate and cleave the aromatic rings of such compounds, often utilizing them as a carbon source. nih.gov The presence of both chlorine and bromine on the aromatic ring of this compound, along with the methoxy (B1213986) and bromomethyl groups, would likely influence its susceptibility to microbial degradation.

General principles of haloaromatic biodegradation suggest that aerobic pathways often involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to catechols that can then undergo ring cleavage. nih.gov Anaerobic degradation, on the other hand, frequently proceeds via reductive dehalogenation, where the halogen substituent is replaced by a hydrogen atom. eurochlor.org

The environmental fate of halogenated anisoles, in general, has been studied, and they are known to be ubiquitous in the environment, often arising from the biomethylation of corresponding phenols. nih.govdioxin20xx.org Their physicochemical properties, such as vapor pressure and water solubility, are similar to those of chlorobenzenes, suggesting a comparable environmental distribution. nih.gov Further research would be needed to determine the specific half-life and degradation products of this compound in various environmental compartments.

Safety Protocols and Handling Procedures in Research Environments

The safe handling of this compound in a research setting is of utmost importance due to its potential hazards. As a benzyl (B1604629) bromide derivative, it is expected to be a lachrymator, causing severe irritation to the eyes and respiratory tract. brandeis.edunih.gov It is also likely to be corrosive and irritating to the skin. nih.gov

| Safety Measure | Procedure |

|---|---|

| Engineering Controls | All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors. brandeis.eduwestliberty.edu |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical safety goggles, a lab coat, and gloves resistant to organic chemicals (e.g., nitrile rubber). brandeis.edunipissingu.cathermofisher.com |

| Handling | Avoid contact with skin, eyes, and clothing. westliberty.edunipissingu.ca Do not breathe vapors or mist. westliberty.edu Keep away from ignition sources as it may be combustible. nipissingu.cafishersci.com |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines. brandeis.edunipissingu.ca |

| Spill Response | In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. westliberty.edunipissingu.cathermofisher.com Do not allow the material to enter drains. westliberty.educapotchem.cn |

| First Aid | In case of eye contact, immediately flush with plenty of water for at least 15 minutes. capotchem.cnfishersci.fr For skin contact, wash off immediately with soap and plenty of water. capotchem.cnfishersci.fr If inhaled, move to fresh air. capotchem.cnfishersci.fr In all cases of exposure, seek immediate medical attention. capotchem.cnfishersci.frchemicalbook.com |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(Bromomethyl)-2-chloro-4-methoxybenzene, and how do they influence experimental design?

- Answer : The compound’s molecular formula (C₈H₇BrClO) indicates a halogen-rich aromatic structure. Key properties include:

- Melting point : Analogous bromo-methoxybenzene derivatives (e.g., 4-bromoanisole) exhibit melting points near 10–13°C, suggesting moderate thermal stability .

- Reactivity : The bromomethyl group is highly reactive in nucleophilic substitutions (e.g., Suzuki coupling), while the methoxy group directs electrophilic substitutions to specific positions.

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy group but may require optimization for cross-coupling reactions.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Check gloves for integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr) during reactions .

- First Aid : For skin exposure, wash immediately with soap and water for ≥15 minutes. For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental hazards (e.g., H400/H401 classification) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Two primary methods:

- Friedel-Crafts Alkylation : React 2-chloro-4-methoxybenzene with bromomethylating agents (e.g., HBr/HCHO under acidic conditions). Monitor reaction progress via TLC to avoid over-alkylation .

- Halogen Exchange : Substitute a pre-existing methyl group with bromine using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN). Optimize reaction temperature (60–80°C) to minimize side products .

Advanced Research Questions

Q. How can structural contradictions in NMR data for this compound derivatives be resolved?

- Answer :

- ²H/¹³C NMR Assignments : Use DEPT-135 and HSQC to distinguish methoxy (δ ~55 ppm for ¹³C) and bromomethyl (δ ~30 ppm for ¹³C) groups. Compare with crystallographic data (e.g., bond lengths: C-Br ~1.93 Å, C-Cl ~1.74 Å) .

- X-ray Crystallography : Recrystallize derivatives from dichloromethane/hexane to obtain single crystals. Refine structures using riding models for H atoms (Uiso = 1.18–1.21×Ueq of parent atoms) .

Q. What mechanistic insights explain competing reaction pathways in cross-coupling reactions involving this compound?

- Answer :

- Buchwald-Hartwig Amination : The bromomethyl group undergoes oxidative addition with Pd(0) catalysts, but steric hindrance from the methoxy group may favor β-hydride elimination. Use bulky ligands (e.g., XPhos) to suppress side reactions .

- Suzuki-Miyaura Coupling : Competitive debromination can occur if the base (e.g., K₂CO₃) is too strong. Lower reaction temperatures (50–60°C) and use phase-transfer catalysts (e.g., TBAB) to enhance selectivity .